Nitromethane-d3

Catalog No.
S1893264
CAS No.
13031-32-8
M.F
CH3NO2
M. Wt
64.059 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethane-d3

CAS Number

13031-32-8

Product Name

Nitromethane-d3

IUPAC Name

trideuterio(nitro)methane

Molecular Formula

CH3NO2

Molecular Weight

64.059 g/mol

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N

SMILES

C[N+](=O)[O-]

Canonical SMILES

C[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]

Nitromethane-d3, also known as deuterated nitromethane, is a stable isotopic variant of nitromethane, where three hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3NO2\text{CD}_3\text{NO}_2, and it has a CAS number of 13031-32-8. This compound is a colorless, flammable liquid with a characteristic odor and is primarily used in research and industrial applications. The presence of deuterium provides unique properties that are valuable in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy.

Nitro(2H3)methane itself doesn't have a specific mechanism of action. Its primary function lies in its ability to act as a solvent in NMR spectroscopy. The deuterium atoms lock onto the magnetic field during the NMR process, providing a reference point and reducing interference from the solvent's inherent hydrogen signals, leading to a clearer and more accurate analysis of the sample molecule [].

Neutrons and NMR Spectroscopy

Nitro(2H3)methane offers a solution by replacing all the hydrogens (protons) in the methyl group (CH3) with deuterium (²H) atoms. Deuterium has a spin of 1 but negligible magnetic moment compared to a proton's spin of ½ and significant magnetic moment. This substitution eliminates the strong signal from the hydrogens, allowing researchers to focus on the signals from other nuclei in the molecule of interest.

Here are some examples of how Nitro(2H3)methane is used in NMR studies:

  • Protein dynamics: By selectively deuterating specific sites in a protein molecule and using Nitro(2H3)methane as a solvent, researchers can study protein folding, dynamics, and interactions with other molecules. Source: Protein Science Journal
  • Metabolism studies: Deuterated molecules like Nitro(2H3)methane can be used to trace metabolic pathways in living organisms. By incorporating Nitro(2H3)methane into a starting material, scientists can track the incorporation of its deuterium atoms into metabolites and follow their fate within the organism. Source: Cell Metabolism Journal:

Isotope Effects in Reactions

Another research application of Nitro(2H3)methane involves studying isotope effects on reaction rates. Replacing hydrogen with deuterium can subtly alter the vibrational frequencies of bonds, which can influence reaction mechanisms and rates. By using Nitro(2H3)methane as a reactant or solvent, researchers can investigate these kinetic isotope effects to gain a deeper understanding of reaction mechanisms.

Here's an example of how Nitro(2H3)methane can be used for studying isotope effects:

  • Kinetic isotope effects in nitroaldol reactions: Research has employed Nitro(2H3)methane to study the role of the α-hydrogens in nitroaldol reactions. The observed kinetic isotope effect helps elucidate the mechanism of this important organic reaction. Source: The Journal of Organic Chemistry:
Under different conditions. Research has shown that when exposed to energetic electrons or ionizing radiation, both nitromethane and nitromethane-d3 exhibit unique reaction pathways that can be analyzed using spectroscopic techniques . These studies help elucidate the mechanisms underlying energy transfer and molecular transformations.

Nitromethane-d3 can be synthesized through various methods:

  • Deuteration of Nitromethane: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.
  • Direct Synthesis from Deuterated Precursors: Starting from deuterated hydrocarbons, nitromethane-d3 can be synthesized through nitration reactions.
  • Isotopic Exchange Reactions: Utilizing catalysts that facilitate the exchange of hydrogen with deuterium under controlled conditions can yield nitromethane-d3 from non-deuterated sources.

Nitromethane-d3 has several applications:

  • Analytical Chemistry: It is widely used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Research: In studies involving reaction mechanisms and kinetics, it serves as a tracer to understand pathways involving hydrogen transfer.
  • Explosive Research: Similar to nitromethane, its properties make it relevant in studies related to energetic materials.

Nitromethane-d3 shares similarities with several compounds that have comparable structures or properties. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
NitromethaneCH₃NO₂Commonly used as a solvent and fuel; exhibits neurotoxicity.
NitroethaneC₂H₅NO₂Similar reactivity but larger alkyl group; used in organic synthesis.
1-NitropropaneC₃H₇NO₂Used as a solvent; has different physical properties due to chain length.
DinitromethaneC₂H₄N₂O₄More explosive; contains two nitro groups impacting stability.

Nitromethane-d3's uniqueness lies in its isotopic composition, which allows for precise tracking in

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13031-32-8

Wikipedia

Nitro(2H3)methane

Dates

Modify: 2023-08-16

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